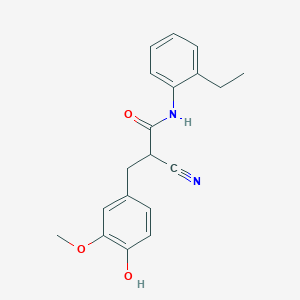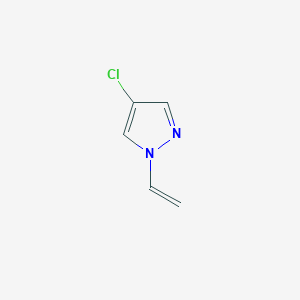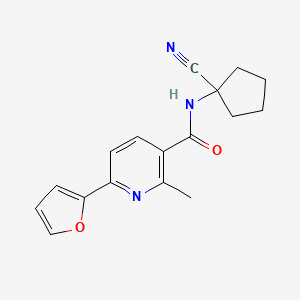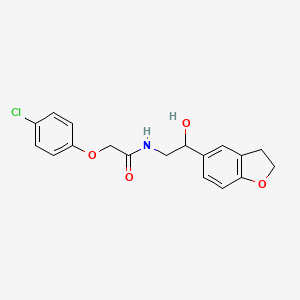
N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, also known as CFPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFPPC belongs to the class of pyrimidine-based compounds and has been synthesized using various methods.
Wirkmechanismus
N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide exerts its therapeutic effects through various mechanisms. N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been shown to inhibit the activity of protein kinases, including AKT and ERK, which are involved in cell proliferation and survival. N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide also inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has also been found to activate the Nrf2 pathway, which is involved in reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been shown to have various biochemical and physiological effects. N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been found to inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase II, which are involved in cell proliferation and DNA replication. N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has also been shown to reduce the production of reactive oxygen species and increase the expression of antioxidant enzymes, which are involved in reducing oxidative stress. Furthermore, N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been found to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines, which are involved in regulating the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has several advantages for lab experiments. N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is relatively easy to synthesize and has good stability under physiological conditions. N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has also been shown to have low toxicity in vitro and in vivo. However, N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has some limitations for lab experiments. N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has low solubility in water, which can make it difficult to administer in vivo. Furthermore, N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has poor bioavailability, which can limit its therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide research. One direction is to investigate the potential therapeutic applications of N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to develop more efficient synthesis methods for N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide and its analogs. Furthermore, future research can focus on improving the bioavailability and pharmacokinetic properties of N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide to enhance its therapeutic efficacy. Finally, more studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide.
In conclusion, N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a promising pyrimidine-based compound that has potential therapeutic applications in various diseases. N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the therapeutic potential of N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide and its analogs.
Synthesemethoden
N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide can be synthesized using various methods, including the reaction of 3-chloro-4-fluoroaniline with pyrrolidine and 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid, followed by coupling with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in the presence of dimethylformamide (DMF). Another method involves the reaction of 3-chloro-4-fluoroaniline with pyrrolidine and 2,6-dichloropyrimidine-4-carboxylic acid, followed by coupling with DCC and NHS in the presence of DMF.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis in vitro and in vivo. N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O/c16-11-7-10(3-4-12(11)17)20-15(22)13-8-14(19-9-18-13)21-5-1-2-6-21/h3-4,7-9H,1-2,5-6H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWHYAHOUABNIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyanothiolan-3-yl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2468113.png)

![N-1,3-benzodioxol-5-yl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2468116.png)


![N-(2-chlorobenzyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2468123.png)
![N-[[4-(2-ethyl-6-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2468124.png)
![1-(3-Benzyl-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2468125.png)
![2-(1,4-Diazepan-1-yl)benzo[d]thiazole 2,2,2-trifluoroacetate](/img/structure/B2468127.png)
![3-[[4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2468128.png)
![2-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2468130.png)
![[2-(Oxan-4-yl)-2-oxoethyl] benzoate](/img/structure/B2468132.png)

